![molecular formula C20H14BrN3O B4980076 3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

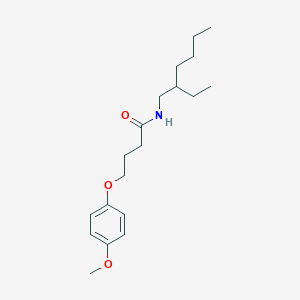

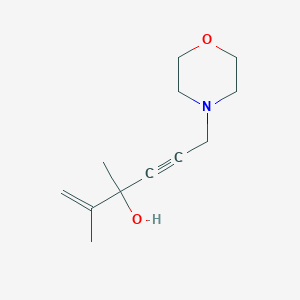

“3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14BrN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones . This process can be carried out under microwave irradiation in a solvent- and catalyst-free environment . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a benzamide group attached to an imidazo[1,2-a]pyridine ring via a bromine atom . The compound has a molecular weight of 392.258 .Chemical Reactions Analysis

The synthesis of “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be optimized by using different solvents and heating conditions .Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety, which is part of the compound, can be found in many active pharmaceutical ingredients . For instance, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Halogenation and Thiocyanation

The compound has been used in the halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles . This process was achieved under solvent-free reaction conditions .

Antitumor Activities

Studies have shown that pyrimidine-containing compounds, like this one, have significant antitumor activities .

Inhibition of Collagen Synthesis

As part of a larger compound, it has been shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells . These cells are mainly responsible for collagen synthesis in liver fibrosis .

Direcciones Futuras

The future directions for “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could involve further exploration of its potential bioactivity. Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, “3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could be a potential candidate for further medicinal chemistry research.

Propiedades

IUPAC Name |

3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZBSXOZSJDLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)

![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)

![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)

![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)